2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone 2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Brand Name: Vulcanchem
CAS No.: 898757-35-2
VCID: VC2295124
InChI: InChI=1S/C17H21ClF2O3/c1-17(2)9-22-16(23-10-17)6-4-3-5-15(21)11-7-13(19)14(20)8-12(11)18/h7-8,16H,3-6,9-10H2,1-2H3
SMILES: CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2Cl)F)F)C
Molecular Formula: C17H21ClF2O3
Molecular Weight: 346.8 g/mol

2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

CAS No.: 898757-35-2

Cat. No.: VC2295124

Molecular Formula: C17H21ClF2O3

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone - 898757-35-2

Specification

CAS No. 898757-35-2
Molecular Formula C17H21ClF2O3
Molecular Weight 346.8 g/mol
IUPAC Name 1-(2-chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Standard InChI InChI=1S/C17H21ClF2O3/c1-17(2)9-22-16(23-10-17)6-4-3-5-15(21)11-7-13(19)14(20)8-12(11)18/h7-8,16H,3-6,9-10H2,1-2H3
Standard InChI Key LMYSVENAKRJHBY-UHFFFAOYSA-N
SMILES CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2Cl)F)F)C
Canonical SMILES CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2Cl)F)F)C

Introduction

Chemical Identity and Basic Information

2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a halogenated ketone featuring a pentanone chain connecting a chloro-difluoro-substituted phenyl group with a dimethyl-dioxane group. This section provides essential identification information for the compound.

Identification Parameters

The compound is uniquely identified through various parameters that distinguish it from similar chemicals in research and industrial applications.

ParameterInformation
CAS Number898757-35-2
Molecular FormulaC17H21ClF2O3
Molecular Weight346.8 g/mol
IUPAC Name1-(2-chloro-4,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Standard InChIKeyLMYSVENAKRJHBY-UHFFFAOYSA-N
PubChem Compound ID24727978

The compound's official CAS registry number (898757-35-2) serves as its primary identifier in chemical databases worldwide, with its molecular formula (C17H21ClF2O3) indicating its atomic composition.

Physical Properties

The physical profile of 2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone reveals important characteristics for handling and application considerations.

PropertyDescription
Physical StateClear liquid
AppearanceTransparent to slightly colored liquid
Storage RequirementsRoom temperature with proper sealing
Commercial PurityTypically 97%

This compound appears as a clear liquid at standard conditions, and commercial preparations typically achieve a purity of 97%, making it suitable for research applications where high-grade materials are required.

Structural Characteristics

The molecular structure of 2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone contains several key functional groups that determine its chemical behavior and reactivity patterns.

Applications and Uses

2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone serves various functions in research and industrial settings, with applications spanning multiple domains.

Research Applications

In the research domain, this compound serves as an important tool for exploring chemical reactivity and developing new synthetic methodologies. The presence of halogen atoms (chlorine and fluorine) makes it particularly valuable for studying halogenated organic compounds and their behaviors in various chemical environments.

Industrial Applications

The compound finds application as a primary and secondary intermediate in chemical synthesis processes. Its well-defined structure and reactive functional groups make it suitable for producing more complex molecules with specific properties.

GradeTypical Applications
Industrial GradeLarge-scale synthesis, technical applications
Reagent GradeLaboratory research, analytical procedures
Other Specialized GradesSpecific research or synthesis requirements

These different grades ensure that researchers and industrial users can obtain material with the appropriate specifications for their particular applications.

Packaging and Transportation

The compound is typically packaged according to client requirements, with options varying based on quantity and intended use. Transportation occurs by sea or air, with appropriate safety measures in place to comply with hazardous materials regulations.

Chemical Reactivity and Synthesis

The reactivity profile of 2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is influenced by its functional groups, particularly the ketone moiety and halogenated aromatic ring.

Structural Analogues

Related compounds include:

  • 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone - A structurally similar compound with bromine substitution

  • 4'-CHLORO-2',5'-DIFLUORO-4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)BUTYROPHENONE - A related compound with a shorter carbon chain

These structural variations illustrate the potential for developing a family of related compounds with tuned properties for specific applications.

Analytical Methods for Identification

Various analytical techniques can be employed to identify and characterize 2'-Chloro-4',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone in research and quality control settings.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information about the hydrogen and carbon environments in the molecule

  • Infrared (IR) Spectroscopy - Identifies functional groups, particularly the ketone carbonyl and C-F/C-Cl bonds

  • Mass Spectrometry - Confirms molecular weight and provides fragmentation pattern for identification

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC) - Useful for purity determination

  • Gas Chromatography (GC) - Applicable if the compound can be volatilized without decomposition

  • Thin-Layer Chromatography (TLC) - Valuable for reaction monitoring and preliminary identification

These analytical methods, when used in combination, provide robust identification and characterization of the compound in various contexts.

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